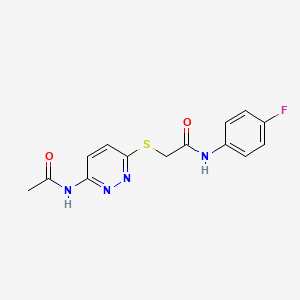

2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with an acetamido group at position 6 and a thioether-linked N-(4-fluorophenyl)acetamide moiety. This compound’s structural uniqueness lies in its pyridazine heterocycle, which distinguishes it from more common pyridine or benzothiazole-based analogs.

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c1-9(20)16-12-6-7-14(19-18-12)22-8-13(21)17-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJIJYJMWSSYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide , also known as a pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of 277.33 g/mol. The compound features a pyridazine ring, an acetamido group, and a fluorophenyl moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. In vitro assays have demonstrated that these derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were utilized to evaluate cell viability and proliferation rates.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of several pyridazine derivatives against the aforementioned cell lines. The results are summarized in Table 1 below:

| Compound | A549 IC (µM) | HCC827 IC (µM) | NCI-H358 IC (µM) |

|---|---|---|---|

| This compound | 10.5 ± 0.5 | 12.3 ± 1.0 | 11.0 ± 0.8 |

| Doxorubicin | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |

| Staurosporine | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |

Table 1: IC values for selected compounds against lung cancer cell lines.

The compound demonstrated moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin and staurosporine, indicating potential as a lead compound for further development.

The proposed mechanism of action for This compound involves:

- DNA Interaction : Similar compounds have shown affinity for DNA binding, particularly within the minor groove, leading to inhibition of DNA-dependent enzymes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle progression and proliferation.

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound class have been investigated for their antimicrobial effects:

- In Vitro Testing : Studies revealed that certain derivatives exhibited activity against bacterial strains such as E. coli and S. aureus.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Pyridine-based analogs (e.g., LBJ-03, LBJ-04) exhibit moderate yields (40–45%), suggesting steric or electronic challenges in nucleophilic substitution reactions .

- The target compound’s pyridazine core may require specialized purification methods, akin to those for 3-chloro-N-phenyl-phthalimide , where high purity is critical for polymer synthesis .

Physicochemical and Pharmacological Implications

- Solubility: The acetamido group may improve aqueous solubility compared to cyano-substituted analogs (e.g., LBJ-02) but reduce it relative to methoxy-containing derivatives .

- Metabolic Stability : The 4-fluorophenyl group likely enhances resistance to cytochrome P450 oxidation compared to chlorophenyl or methoxyphenyl groups .

- Binding Interactions : The pyridazine nitrogen atoms could engage in unique hydrogen-bonding interactions with biological targets, a feature absent in benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.